

#### **GNE-3500: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GNE-3500  |           |
| Cat. No.:            | B15621868 | Get Quote |

An In-depth Review of the Potent and Selective RORy Inverse Agonist

**GNE-3500** is a potent, selective, and orally bioavailable small molecule inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ, also known as RORc or NR1F3). As a key regulator of T helper 17 (Th17) cell differentiation and the production of the proinflammatory cytokine Interleukin-17 (IL-17), RORγ has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental data related to **GNE-3500**, intended for researchers, scientists, and professionals in drug development.

## **Chemical Structure and Physicochemical Properties**

**GNE-3500**, with the chemical name 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone, is a structurally complex molecule designed for high affinity and selectivity to the RORy ligand-binding domain.



| Property          | Value                                                                                    | Reference |
|-------------------|------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1537859-24-7                                                                             | [2]       |
| Molecular Formula | C24H30FN3O3S                                                                             | [2]       |
| Molecular Weight  | 459.58 g/mol                                                                             | [2]       |
| Appearance        | Solid                                                                                    | [2]       |
| SMILES            | CC(N1CCN(C2=CC=C(CN(<br>INVALID-LINK<br>CC[C@@H]3C4=CC=CC=C4)<br>S3(=O)=O)C(F)=C2)CC1)=O | [1]       |

### **Mechanism of Action and Signaling Pathway**

**GNE-3500** functions as an inverse agonist of RORy. In the context of Th17 cells, RORy is a master transcriptional regulator that, upon binding to its response elements (ROREs) in the promoter regions of target genes, drives the expression of pro-inflammatory cytokines, most notably IL-17A and IL-17F. **GNE-3500** binds to the ligand-binding pocket of RORy, inducing a conformational change that favors the recruitment of co-repressors over co-activators. This action effectively suppresses the transcriptional activity of RORy, leading to a dose-dependent reduction in IL-17 production.





Click to download full resolution via product page

RORy Signaling Pathway and Inhibition by GNE-3500

## **Biochemical and Cellular Activity**

**GNE-3500** demonstrates potent and selective inhibition of RORy activity in a variety of biochemical and cellular assays.



| Assay                                             | IC50 / EC50          | Notes                                   | Reference |
|---------------------------------------------------|----------------------|-----------------------------------------|-----------|
| RORy Inverse Agonist<br>Assay (IL-17<br>Promoter) | IC50 = 47 nM         |                                         |           |
| RORy Antagonist<br>Assay                          | EC50 = 12 nM         | [1]                                     | -         |
| Murine CD4+ T cell IL-<br>17 Production           | EC50 = 0.27 - 1.8 μM | Inhibition of IL-17 subtypes            |           |
| Innate Lymphoid Cell<br>(ILC) IL-17 Production    | -                    | Inhibits IL-17AA and -<br>AF production |           |

#### Selectivity Profile:

**GNE-3500** exhibits high selectivity for RORy over other members of the ROR family and a broad panel of other nuclear receptors.

| Receptor Family                    | Selectivity | Reference |
|------------------------------------|-------------|-----------|
| ROR Family Members                 | >75-fold    |           |
| Other Nuclear Receptors (25 total) | >200-fold   |           |

## **In Vitro ADME Properties**

The in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile of **GNE-3500** indicates favorable drug-like properties.



| Parameter                 | Species | Value                      | Reference |
|---------------------------|---------|----------------------------|-----------|
| Metabolic Stability       |         |                            |           |
| Microsomal Clint          | Human   | 15 μL/min/mg               |           |
| Microsomal Clint          | Rat     | 45 μL/min/mg               | -         |
| Permeability              |         |                            | -         |
| Caco-2 Papp (A to B)      | -       | 15 x 10 <sup>-6</sup> cm/s |           |
| Efflux Ratio              | -       | 1.5                        |           |
| Plasma Protein<br>Binding |         |                            | -         |
| % Bound                   | Human   | 98%                        |           |
| % Bound                   | Rat     | 97%                        | -         |

# In Vivo Pharmacokinetics and Pharmacodynamics

In vivo studies in rats demonstrate that **GNE-3500** is orally bioavailable and achieves exposures that lead to a dose-dependent inhibition of IL-17.

| Paramet<br>er | Route | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | Tmax<br>(h) | AUC<br>(ng*h/m<br>L) | Bioavail<br>ability<br>(%) | Referen<br>ce |
|---------------|-------|-----------------|-----------------|-------------|----------------------|----------------------------|---------------|
| GNE-<br>3500  | IV    | 1               | 450             | 0.08        | 350                  | -                          |               |
| GNE-<br>3500  | РО    | 10              | 1200            | 2           | 8000                 | 23                         | •             |

A key experimental workflow for evaluating the in vivo efficacy of **GNE-3500** involves a pharmacokinetics/pharmacodynamics (PK/PD) model.





Click to download full resolution via product page

In Vivo PK/PD Experimental Workflow

## **Experimental Protocols**

RORy Cellular Reporter Assay (Inverse Agonist Mode)

 Cell Line: HEK293 cells stably co-transfected with a Gal4-RORy-LBD fusion construct and a luciferase reporter gene under the control of a Gal4 upstream activation sequence.



- Assay Conditions: Cells are plated in 96-well plates and incubated with varying concentrations of GNE-3500 for 24 hours.
- Readout: Luciferase activity is measured using a commercially available kit (e.g., Bright-Glo).
- Data Analysis: The percent inhibition of luciferase activity relative to a vehicle control is calculated, and the IC50 value is determined by non-linear regression analysis.

Mouse Splenocyte IL-17A Production Assay

- Cell Isolation: Spleens are harvested from C57BL/6 mice, and single-cell suspensions are prepared. Red blood cells are lysed, and splenocytes are washed and resuspended in complete RPMI medium.
- Cell Culture: Splenocytes are plated in 96-well plates and pre-incubated with a dilution series
  of GNE-3500 for 1 hour.
- Stimulation: Cells are stimulated with a cocktail of anti-CD3 and anti-CD28 antibodies, along with polarizing cytokines (e.g., IL-6, TGF-β, IL-23) to induce Th17 differentiation and IL-17A production.
- Incubation: Plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.
- Cytokine Measurement: Supernatants are collected, and IL-17A concentrations are quantified by ELISA.
- Data Analysis: The EC50 value for the inhibition of IL-17A production is calculated.

In Vivo Pharmacokinetic Study in Rats

- Animals: Male Sprague-Dawley rats are used.
- Formulation: For oral administration, GNE-3500 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose). For intravenous administration, a solution in a vehicle such as 5% DMSO/95% PEG400 is used.
- Dosing: Animals are dosed either orally via gavage or intravenously via the tail vein.



- Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
- Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of GNE-3500 are determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using noncompartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.

#### Conclusion

**GNE-3500** is a well-characterized, potent, and selective RORy inverse agonist with favorable drug-like properties. Its demonstrated ability to inhibit IL-17 production both in vitro and in vivo makes it a valuable tool for researchers investigating the role of the RORy/Th17/IL-17 axis in health and disease. The data and protocols presented in this guide provide a solid foundation for the further preclinical evaluation of **GNE-3500** and related compounds in models of autoimmune and inflammatory disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. RORyt protein modifications and IL-17-mediated inflammation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GNE-3500: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621868#gne-3500-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com